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Compound of Interest

Compound Name: Cyclo[18]carbon

Cat. No.: B1256028 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the synthesis of key cyclocarbon derivatives.

Cyclocarbons, cyclic allotropes of carbon, and their derivatives are of significant interest due to

their unique chemical properties and potential applications in materials science and medicinal

chemistry.

This guide focuses on the synthesis of smaller, more accessible cyclocarbon derivatives,

specifically cyclopropenones and cyclobutanones, which serve as versatile building blocks in

organic synthesis. The protocols detailed below are based on established and recently

developed methodologies, offering a practical resource for laboratory applications.

I. Synthesis of Cyclopropenone Derivatives
Cyclopropenones are highly strained, three-membered cyclic ketones that exhibit unique

reactivity. Their synthesis has been a subject of considerable interest, leading to the

development of several effective protocols.

Application Note: Hydrolysis of Dichlorocyclopropenes
A common and effective method for the synthesis of the parent cyclopropenone involves the

hydrolysis of 3,3-dichlorocyclopropene. This method is adaptable for the preparation of labeled

and deuterated cyclopropenones.[1] The precursor, a mixture of 1,3- and 3,3-
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dichlorocyclopropene, can be prepared by the reduction of tetrachlorocyclopropene.[1] An

alternative, more convenient synthesis of cyclopropenone proceeds via the hydrolysis of 3,3-

dimethoxycyclopropene.[1]

Key Advantages:

Suitable for the synthesis of the parent cyclopropenone.

Can be adapted for isotopic labeling.

Experimental Protocol: Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene[1]

Materials:

3,3-dimethoxycyclopropene

Dichloromethane (CH₂Cl₂)

Concentrated Sulfuric Acid (H₂SO₄)

Anhydrous Sodium Sulfate (Na₂SO₄)

Water (H₂O)

Procedure:

A solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane is

prepared and cooled to 0°C in a stirred reaction vessel.

To this solution, 5 ml of cold water containing 3 drops of concentrated sulfuric acid is added

dropwise.

The reaction mixture is stirred at 0°C for an additional 3 hours.

Anhydrous sodium sulfate (30 g) is added in portions to the 0°C solution with continuous

stirring to dry the mixture.

The drying agent is removed by filtration.
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The solvent is evaporated under reduced pressure (50–80 mm) while maintaining the water

bath at 0–10°C.

The resulting brown, viscous residue is distilled at 1–2 mm with a water bath temperature of

10°C, gradually raising it to 35°C, to yield 1.42–1.53 g (88–94%) of cyclopropenone as a

white solid.

Data Summary:
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Diagram of the Synthetic Pathway:

3,3-Dimethoxycyclopropene CyclopropenoneH₂O, H₂SO₄ (cat.), CH₂Cl₂

Click to download full resolution via product page

Caption: Synthesis of Cyclopropenone.

II. Synthesis of Cyclobutanone Derivatives
Cyclobutane and cyclobutanone derivatives are valuable intermediates in organic synthesis,

often prepared via [2+2] cycloadditions or ring expansion reactions.[2] Recent advancements

have focused on developing stereocontrolled and environmentally friendly synthetic methods.

[2]

Application Note: [2+2] Cycloadditions
Photochemical and Diels-Alder reactions, along with [2+2] ketene cycloadditions, represent

common and efficient routes to cyclobutane and cyclobutanone derivatives.[2]
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Organocatalyzed enantioselective [2+2] cycloadditions have also emerged as powerful tools for

the asymmetric synthesis of these four-membered rings.[2]

Application Note: Ring Expansion of Cyclopropanol
Derivatives
The ring expansion of cyclopropanol and its derivatives provides a reliable method for the

synthesis of cyclobutanones.[2][3] For instance, a pinacol-type rearrangement of trisubstituted

α-hydroxycyclopropyl carbinols can lead to both cis- and trans-2,3-disubstituted

cyclobutanones.[3]

Experimental Protocol: Enantioselective Organocatalyzed Aldol Reaction to form

Cyclobutanone Derivatives[2]

This protocol describes the direct aldol reaction of cyclobutanone with aromatic aldehydes

using a primary amine organocatalyst derived from natural amino acids.

Materials:

Cyclobutanone

Aromatic aldehyde (e.g., benzaldehyde)

Primary amine organocatalyst (e.g., derived from (S)-tryptophan)

2,4-dinitrophenol (DNP) (additive)

Brine

Procedure:

To a mixture of cyclobutanone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in brine (1.0

mL), add the primary amine organocatalyst (10 mol%) and 2,4-dinitrophenol (10 mol%).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl

acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

corresponding aldol adduct.

Data Summary:
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Diagram of the Experimental Workflow:
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Caption: Organocatalyzed Aldol Reaction.

III. Synthesis of Larger Cyclocarbons
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The synthesis of larger, pure carbon rings (cyclocarbons) is a significant challenge in chemistry.

These molecules are typically highly reactive and unstable under ambient conditions.[4][5][6]

Application Note: On-Surface Synthesis of
Cyclo[7]carbon
Recent breakthroughs have enabled the synthesis and characterization of cyclo[7]carbon on a

sodium chloride bilayer on a copper surface at cryogenic temperatures (5 K).[8] This was

achieved through the dehalogenation of a C₁₈Br₆ precursor induced by atomic manipulation.[8]

[9] This method provided a significantly higher yield (64%) compared to the previous route

involving the elimination of carbon monoxide from a cyclocarbon oxide (C₂₄O₆).[8]

Application Note: Stabilization of Cyclo[10]carbon
A remarkable achievement has been the synthesis of a stable cyclocarbon derivative at room

temperature.[4][5][6] This was accomplished by creating acatenane, where the C₄₈ ring is

threaded through three larger macrocycles.[4][5][6] These macrocycles act as a protective

shield, preventing the highly reactive cyclocarbon from decomposing.[6] The resulting

cyclocarboncatenane was found to be stable in solution at 20°C with a half-life of 92 hours.[4]

[5]

Diagram of the Cyclocarbon Stabilization Strategy:
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Caption: Stabilization of Cyclocarbon.

These advanced techniques for synthesizing larger cyclocarbons, while not yet standard

laboratory procedures, highlight the cutting edge of cyclocarbon research and may pave the

way for the development of novel carbon-based materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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